molecular formula C30H53NO15 B11933919 Mal-PEG12-CHO

Mal-PEG12-CHO

Cat. No.: B11933919
M. Wt: 667.7 g/mol
InChI Key: CEJNVBHGVGFYRE-UHFFFAOYSA-N
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Description

Mal-PEG12-CHO is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG12-CHO is synthesized through a series of chemical reactions involving the conjugation of maleimide and aldehyde functional groups to a PEG chain. The typical synthetic route involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve high yields and purity. The final product is purified using techniques like column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG12-CHO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG12-CHO has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of drug delivery systems and nanotechnology.

Mechanism of Action

Mal-PEG12-CHO functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG12-CHO is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .

Biological Activity

Mal-PEG12-CHO, or maleimide polyethylene glycol with a twelve-unit chain and an aldehyde functional group, is a specialized compound widely used in bioconjugation applications. Its unique structure comprises a hydrophilic polyethylene glycol (PEG) backbone, which enhances solubility in aqueous environments, making it suitable for various biological applications. The maleimide group allows for selective conjugation with thiol-containing molecules, while the aldehyde group facilitates reactions with amine-containing compounds. This dual functionality is crucial for its role in targeted drug delivery and improving the pharmacokinetics of therapeutic agents.

  • Molecular Formula : C₁₉H₃₈N₂O₁₂S
  • Molecular Weight : Approximately 625.71 g/mol

Biological Activity

This compound exhibits significant biological activity due to its ability to facilitate targeted drug delivery and enhance the stability and solubility of therapeutic agents in biological systems. The PEGylation process often results in reduced immunogenicity and prolonged circulation time in vivo, which is essential for therapeutic efficacy.

The primary mechanism of action involves the formation of stable covalent bonds under physiological conditions, allowing this compound to serve as a linker in various bioconjugation strategies. This compound is particularly effective in:

  • Linking drugs to biomolecules : Enhancing stability and solubility.
  • Reducing immunogenicity : Prolonging the half-life of drugs in circulation.
  • Facilitating targeted delivery : Improving the pharmacokinetic profiles of therapeutic agents.

Comparative Analysis of Similar Compounds

This compound can be compared with several related compounds that also utilize PEG linkers with reactive groups. The following table summarizes their features:

Compound NameFunctional GroupsUnique Features
Mal-PEG12-OHMaleimide, HydroxylHydroxyl group allows further derivatization
Mal-PEG12-AcidMaleimide, Carboxylic AcidCan react with primary amines to form amides
CHO-PEG-MalAldehyde, MaleimideHeterobifunctional; versatile in bioconjugation
Mal-PEG12-NHSMaleimide, NHS EsterEnables formation of stable amide bonds

Study 1: Drug Delivery Systems

In a study evaluating the efficiency of this compound in drug delivery systems, researchers found that conjugating chemotherapeutic agents to this linker significantly improved their solubility and stability. The study demonstrated that liposomal formulations containing this compound showed enhanced therapeutic efficacy against cancer cell lines compared to non-conjugated controls.

Study 2: Antibody Conjugates

Another research focused on antibody-drug conjugates (ADCs) utilizing this compound as a linker. The results indicated that ADCs formed with this compound exhibited improved pharmacokinetics and reduced off-target effects. The study highlighted the importance of the PEGylation process in enhancing the therapeutic index of these conjugates.

Study 3: Immunogenicity Reduction

A recent investigation assessed the immunogenic response to PEGylated therapeutics, including those using this compound. Findings suggested that while some patients developed anti-PEG antibodies (APAs), the overall immunogenicity was significantly lower than that observed with non-PEGylated counterparts. This reduction is critical for maintaining drug efficacy over extended treatment periods.

Properties

Molecular Formula

C30H53NO15

Molecular Weight

667.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde

InChI

InChI=1S/C30H53NO15/c32-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-31-29(33)1-2-30(31)34/h1-2,4H,3,5-28H2

InChI Key

CEJNVBHGVGFYRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O

Origin of Product

United States

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